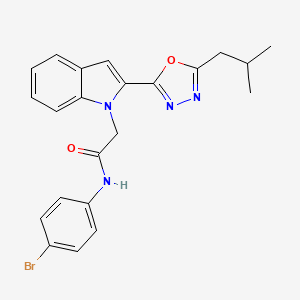

N-(4-bromophenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-(4-bromophenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring an indole core linked to a 1,3,4-oxadiazole ring and an acetamide group substituted with a 4-bromophenyl moiety. Its molecular formula is C₂₂H₂₁BrN₄O₂, with an average mass of 469.34 g/mol and a monoisotopic mass of 468.0804 g/mol . The 4-bromophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the isobutyl-substituted oxadiazole contributes to steric and electronic properties .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN4O2/c1-14(2)11-21-25-26-22(29-21)19-12-15-5-3-4-6-18(15)27(19)13-20(28)24-17-9-7-16(23)8-10-17/h3-10,12,14H,11,13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCKIJKZBURQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction that involves the formation of the oxadiazole ring and subsequent coupling with indole derivatives. The presence of the bromophenyl and isobutyl groups contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated using methods such as the turbidimetric method or agar diffusion tests.

| Compound | Activity Type | Target Organisms | Method Used |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | Turbidimetric method |

| Related Compounds | Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment with the compound.

- Case Study : In a study focusing on similar oxadiazole derivatives, compounds were found to inhibit cancer cell proliferation significantly. Molecular docking studies suggested that these compounds bind effectively to specific receptors involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammatory pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer development.

- Molecular Interaction : Molecular docking studies indicate favorable binding interactions with target proteins, suggesting a potential pathway for therapeutic effects.

Research Findings and Future Directions

Recent studies highlight the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. While preliminary results are promising, comprehensive in vivo studies are essential to validate its therapeutic potential.

Summary of Findings

- Antimicrobial : Effective against a range of bacteria.

- Anticancer : Significant activity against breast cancer cell lines.

- Mechanism : Likely involves receptor modulation and enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

N-(4-Trifluoromethylphenyl) Derivative

- Structure : Differs by replacing the bromine atom with a trifluoromethyl (-CF₃) group.

- Properties : Higher electronegativity and lipophilicity due to -CF₃, which may enhance metabolic stability. Molecular weight: 442.44 g/mol .

- Bioactivity: Not explicitly reported in evidence, but the -CF₃ group is known to improve drug-receptor interactions in medicinal chemistry.

N-(4-Ethylphenyl) Derivative

- Structure : Substitutes bromine with an ethyl (-CH₂CH₃) group.

N-(3-Chloro-4-fluorophenyl) Derivative (Compound 10j)

- Structure : Contains chloro and fluoro substituents on the phenyl ring.

- Properties : Melting point 192–194°C , lower synthetic yield (8%) due to steric hindrance from dual halogens .

- Bioactivity : Demonstrated anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting halogenated derivatives may enhance apoptotic effects .

Analogues with Modified Heterocyclic Cores

Quinoline-Oxadiazole Hybrid (Compound 14)

- Structure: Replaces indole with a quinoline core.

- Properties : Higher synthetic yield (86%) due to optimized reaction conditions. IR bands at 3446 cm⁻¹ (NH) and 1670 cm⁻¹ (C=O) confirm structural integrity .

- Bioactivity: Not reported, but quinoline derivatives are known for antimicrobial and anticancer properties .

Benzofuran-Oxadiazole Hybrids (2a, 2b)

Sulfur-Containing Analogues

N-Substituted Sulfanyl Acetamides (8t, 8u, 8v, 8w)

- Structure : Feature a sulfanyl (-S-) bridge between oxadiazole and acetamide.

- Properties : Varied substituents (e.g., chloro, nitro, pyridinyl) affect solubility and enzyme inhibition. For example:

Comparative Data Table

Research Findings and Implications

- Halogenation Effects : Bromine and chlorine substituents improve target binding but may reduce synthetic yields due to steric effects .

- Sulfur Linkages : Sulfanyl-containing analogs (e.g., 8t, 8w) show enhanced enzyme inhibition, likely due to improved hydrogen bonding .

- Heterocycle Replacement: Quinoline and benzofuran cores offer divergent bioactivity profiles, suggesting structural flexibility for tailored drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.